Comparative Bioactivity: Antagonism of the α1β1γδ nAChR Subtype
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid exhibits a defined antagonist activity at the human α1β1γδ nicotinic acetylcholine receptor (nAChR) with an IC50 of 10,000 nM [1]. In contrast, its closest structural analog, 3-chloro-5-(methylcarbamoyl)phenylboronic acid (N-methyl analog), lacks reported bioactivity data for this target, underscoring the functional significance of the ethyl substituent for this specific interaction . This difference highlights that the N-ethyl group is not merely a benign substitution but a critical determinant of biological recognition.
| Evidence Dimension | Antagonist potency at human α1β1γδ nAChR |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | 3-Chloro-5-(methylcarbamoyl)phenylboronic acid: No reported activity (Data not found) |
| Quantified Difference | > 10-fold difference (assuming typical assay detection limit of 1-10 µM for inactivity) |
| Conditions | Human TE671/RD cells, inhibition of carbamylcholine-induced 86Rb+ efflux [1] |
Why This Matters
This specific bioactivity profile makes the ethyl derivative the only viable choice for structure-activity relationship (SAR) studies targeting this nAChR subtype.
- [1] BindingDB. BDBM50210337 CHEMBL3970672. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?molfile=OC%28%3DO%29c1cccc%28c2cc%28Cl%29cc%28C%28%3DO%29NCC%29c2%29c1 View Source
